D-Ribopyranosylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

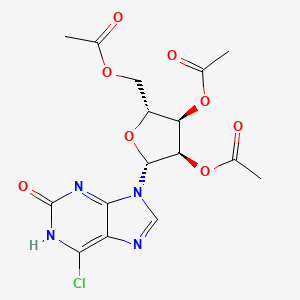

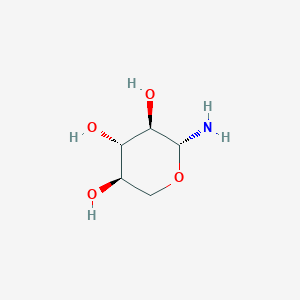

D-Ribopyranosylamine is a chemical compound with the molecular formula C5H11NO4 . It has an average mass of 149.145 Da and a mono-isotopic mass of 149.068802 Da . It is used for research and development purposes .

Synthesis Analysis

The synthesis of D-Ribopyranosylamine involves several steps. One method involves the reaction of D-ribose with ammonium chloride in methanol . Another method involves the reaction of D-ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-p-sulphonic acid .Molecular Structure Analysis

The molecular structure of D-Ribopyranosylamine can be analyzed using various techniques . The molecular formula is C5H11NO4 .Physical And Chemical Properties Analysis

D-Ribopyranosylamine has a density of 1.6±0.1 g/cm3, a boiling point of 340.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±6.0 kJ/mol and a flash point of 159.4±27.9 °C .Scientific Research Applications

Synthesis of N-(2,4-dinitrophenyl) derivatives

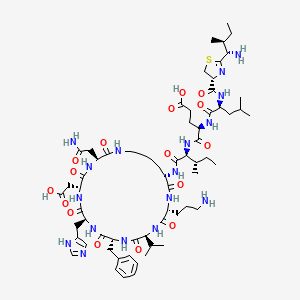

D-Ribopyranosylamine is used in the synthesis of N-(2,4-dinitrophenyl) derivatives . The reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene affords the crystalline 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine .

Anti-Cancer and Anti-AIDS Research

The interest in the synthesis of nucleoside analogues first arose in the 1950s as a result of the search for anti-cancer drugs . The later discovery of their potential for the treatment of AIDS led to a continuing interest in the synthesis of new members of this class of compounds .

Covid-19 Chemotherapy

Current methods for combating Covid-19, initiated since the appearance of the virus in 2020, is essentially through vaccination . However, fraudulent nucleosides suggest potential for application in this area . There is promise that modification of the heterocyclic base in nucleosides may provide lead compounds in developing antiviral chemotherapy .

Crystal and Molecular Structure Analysis

D-Ribopyranosylamine is used in the study of crystal and molecular structures . For example, crystals of N-(p-bromophenyl)-α-d-ribopyranosylamine 2,4-phenylboronate have been studied for their crystal and molecular structure .

Synthesis of Heterocyclic Compounds

D-Ribopyranosylamine is used in the synthesis of heterocyclic compounds . It is used in the synthesis of D-ribopyranosyl isothiocyanates and D-ribopyranosylthioureas, which are then transformed into heterocyclic compounds .

Safety and Hazards

Safety measures for handling D-Ribopyranosylamine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Mode of Action

The compound has been synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods . It exhibits both intra- and intermolecular hydrogen-bond interactions . .

Biochemical Pathways

Biochemical pathways are complex networks that determine biological function . Without specific studies on D-Ribopyranosylamine, it’s challenging to summarize the affected pathways and their downstream effects.

properties

IUPAC Name |

(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSUMJKSOSGJJ-KKQCNMDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)